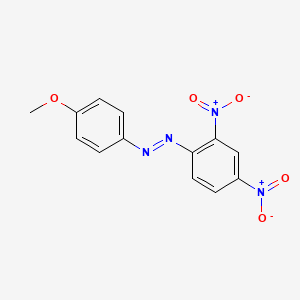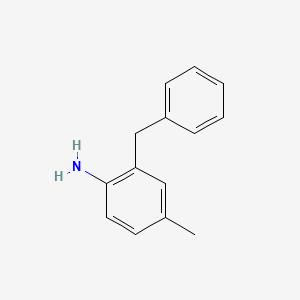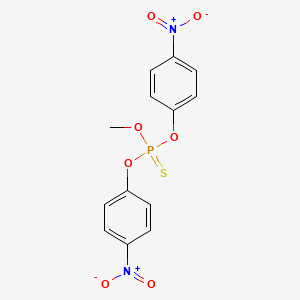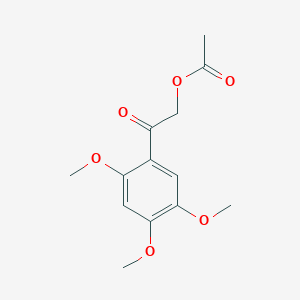
Platynecine 7,9-cinnamate diester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platynecine 7,9-cinnamate diester is a compound belonging to the class of pyrrolizidine alkaloids. These compounds are known for their complex structures and diverse biological activities. This compound is characterized by the presence of a platynecine base esterified with cinnamic acid at the 7 and 9 positions. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platynecine 7,9-cinnamate diester typically involves the esterification of platynecine with cinnamic acid. This can be achieved through various methods, including:
Direct Esterification: This involves the reaction of platynecine with cinnamic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Steglich Esterification: This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification reaction at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve regioselective esterification under milder conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Platynecine 7,9-cinnamate diester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield platynecine and cinnamic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamate moiety, leading to the formation of cinnamate derivatives.
Reduction: Reduction of the cinnamate double bond can yield dihydrocinnamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cinnamate double bond.
Major Products:
Hydrolysis: Platynecine and cinnamic acid.
Oxidation: Cinnamate derivatives such as cinnamic aldehyde and cinnamic acid.
Reduction: Dihydrocinnamate derivatives.
Wissenschaftliche Forschungsanwendungen
Platynecine 7,9-cinnamate diester has a wide range of applications in scientific research:
Chemistry: The compound is used as a model substrate in studies of esterification and hydrolysis reactions.
Biology: It serves as a tool to study the metabolism and toxicity of pyrrolizidine alkaloids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is investigated for its potential use in the synthesis of biobased materials and as a precursor for the production of fine chemicals.
Wirkmechanismus
The biological activity of Platynecine 7,9-cinnamate diester is primarily attributed to its ability to interact with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cytotoxic effects. The cinnamate moiety is known to inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the platynecine base can undergo metabolic activation to form reactive intermediates that contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Platynecine 7,9-cinnamate diester can be compared with other pyrrolizidine alkaloids such as:
Retronecine: Similar in structure but lacks the cinnamate esterification.
Otonecine: Contains a different esterification pattern and exhibits distinct biological activities.
Heliotrine: Another pyrrolizidine alkaloid with different ester groups.
Uniqueness: The presence of the cinnamate ester groups at the 7 and 9 positions of platynecine imparts unique chemical reactivity and biological activity to this compound, distinguishing it from other pyrrolizidine alkaloids.
Eigenschaften
CAS-Nummer |
39818-16-1 |
|---|---|
Molekularformel |
C26H27NO4 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
[(1S,7R,8R)-7-[(E)-3-phenylprop-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H27NO4/c28-24(13-11-20-7-3-1-4-8-20)30-19-22-15-17-27-18-16-23(26(22)27)31-25(29)14-12-21-9-5-2-6-10-21/h1-14,22-23,26H,15-19H2/b13-11+,14-12+/t22-,23-,26-/m1/s1 |
InChI-Schlüssel |
IXWYFCPBLJYHAU-HANHJLQTSA-N |
Isomerische SMILES |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)/C=C/C3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1CN2CCC(C2C1COC(=O)C=CC3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



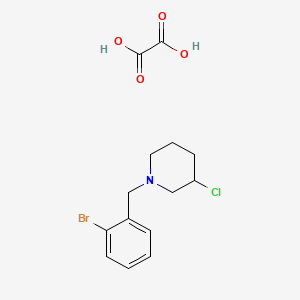
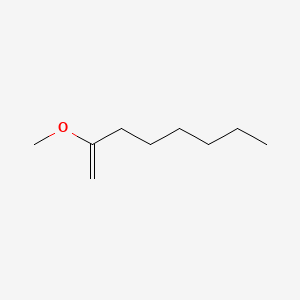

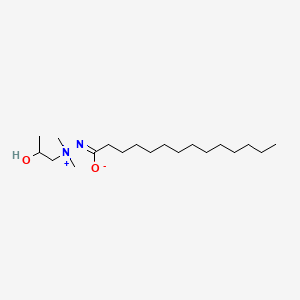
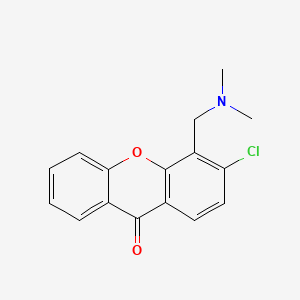
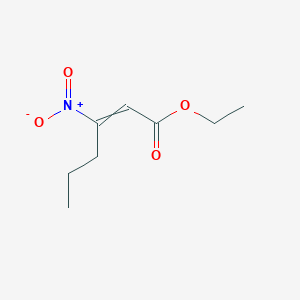
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)

